molecular formula C9H10N6O4 B1230584 NBD-CO-Hz CAS No. 221263-97-4

NBD-CO-Hz

Cat. No. B1230584
M. Wt: 266.21 g/mol
InChI Key: IDJGYEQXPMQJKF-UHFFFAOYSA-N
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Description

NBD-CO-Hz, also known as 4-(N-Hydrazinocarbonylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole, is a compound used for HPLC labeling .


Synthesis Analysis

NBD-CO-Hz is synthesized through the Diels-Alder reaction between alkynes and cyclopentadiene . This process involves in situ cracking of dicyclopentadiene and the direct reaction of cyclopentadiene with acetylene derivatives using a tubular coiled stainless steel flow reactor .


Molecular Structure Analysis

The molecular formula of NBD-CO-Hz is C9H10N6O4, and its molecular weight is 266.22 g/mol . It appears as an orange to brown powder to crystal .


Chemical Reactions Analysis

NBD-CO-Hz reacts with 2-arylpropionic acids (2-APAs), a group of non-steroidal anti-inflammatory drugs (NSAIDs), in the presence of a condensing agent, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and pyridine at room temperature for 2 hours to give fluorescent adducts .


Physical And Chemical Properties Analysis

NBD-CO-Hz is a solid at 20°C and should be stored at 0-10°C under inert gas . It is sensitive to moisture and heat .

Scientific Research Applications

Fluorescent Derivatization in High-Performance Liquid Chromatography

NBD-CO-Hz has been utilized as a precolumn fluorescent derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC). Its application includes reacting with non-steroidal anti-inflammatory drugs (NSAIDs) to form fluorescent adducts, detectable at specific wavelengths. This process has shown detection limits in the femtomolar range on the column, demonstrating its high sensitivity and utility in analytical chemistry (Santa et al., 1998).

Enhancing Light Harvesting Efficiency for Dye-Sensitized Solar Cells (DSSCs)

Research on heterocyclic 5-nitro-1,3-benzodioxole (NBD) has shown that its vibrational wavenumbers can be tuned to enhance light harvesting efficiency (LHE), which is critical in the development of dye-sensitized solar cells (DSSCs). This study indicates that NBD, especially with added electron acceptors and donors, can be a significant component in improving the efficiency of DSSCs (Meenakshi, 2016).

Sensing and Imaging in Biological Processes

A near-infrared fluorescent probe based on NBD, named HZ-NBD, has been developed for the simultaneous detection of hydrogen sulfide (H2S) and glutathione (GSH) in biological processes. This probe exhibits low detection limits and a large stokes shift, advantageous for bioimaging applications. It has been successfully used for imaging H2S and GSH in HepG2 cells and zebrafish, showcasing its potential in medical and biological research (Zhang et al., 2019).

Photovoltaic Applications in Flexible and Transparent Devices

NBD-CO-Hz has been implicated in the development of flexible and transparent photovoltaic detectors. CdSe nanobelt/graphene Schottky junction photovoltaic detectors leveraging this technology have demonstrated high photosensitivity and fast response times. This research opens avenues for the application of NBD-CO-Hz in wearable and implantable electronic devices (Gao et al., 2013).

Emission Characteristics in Diesel Engines

The role of nano-additive blended biodiesel, particularly neem biodiesel (NBD), has been studied in diesel engines. The addition of Carbon Nano Tubes (CNT) to NBD significantly reduces emissions like NOx, HC, CO, and smoke. This research highlights the potential environmental benefits and efficiency improvements of using NBD in diesel engines (Ramakrishnan et al., 2019).

Safety And Hazards

NBD-CO-Hz can cause skin irritation (H315) and serious eye irritation (H319) . Precautions should be taken to avoid skin contact and eye exposure .

Future Directions

NBD-CO-Hz is currently used for research and development purposes only . Its potential applications in the future could be explored further.

properties

IUPAC Name

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O4/c1-14(4-7(16)11-10)5-2-3-6(15(17)18)9-8(5)12-19-13-9/h2-3H,4,10H2,1H3,(H,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJGYEQXPMQJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NN)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392390
Record name DBD-CO-Hz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetohydrazide

CAS RN

221263-97-4
Record name DBD-CO-Hz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N-(7-Nitro-4-benzofurazanyl)methylamino]acethydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
T Santa, A Takeda, S Uchiyama, T Fukushima… - … of pharmaceutical and …, 1998 - Elsevier
… of 2-APAs derivatized with NBD-CO-Hz by reversed phase … NBD-CO-Hz derivatives will be improved using the argon laser excitation because the excitation wavelength of NBD-CO-Hz …
Number of citations: 31 www.sciencedirect.com
RR Petrov, ME Ferrini, Z Jaffar, CM Thompson… - Bioorganic & medicinal …, 2011 - Elsevier
… Based on this series we designed a fluorescent ligand obtained by condensation of NBD-CO-Hz with 6-methoxy-N-pentyl isatin. The good selectivity and affinity at CB2 of the target …
Number of citations: 35 www.sciencedirect.com
J Haginaka - Journal of pharmaceutical and biomedical analysis, 2002 - Elsevier
… NBD-CO-Hz … Further, N-(4-nitro-2,1,3-benzoxadiazoyl-7-yl)-N-methyl-2-aminoacetohydrazide (NBD-CO-Hz) was used for the enantiomeric assays of 2-APAs [86]. …
Number of citations: 81 www.sciencedirect.com
S Uchiyama, T Santa, N Okiyama… - Biomedical …, 2001 - Wiley Online Library
… NBD-CO-Hz [N- 4-nitro-2,1,3-benzoxadiazoyl-7-yl)N-methyl-2-aminoacetohydrazide]. NBD-CO-Hz was … NBDCO-Hz reacted with carboxylic acids at room temperature within 2 h in the …
T Santa, T Okamoto, S Uchiyama, K Mitsuhashi, K Imai - Analyst, 1999 - pubs.rsc.org
… -N-methyl)-amino-7-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole (DBD-CO-Hz)22 and N-(4-nitro-2,1,3-benzoxadiazoyl-7-yl)-N-methyl-2-aminoacetohydrazide (NBD-CO-Hz).…
Number of citations: 19 pubs.rsc.org
CZ Huang, T Santa, K Imaia - Analyst, 2002 - researchgate.net
… N(4-nitro-2,1,3-benzoxadiazoyl-7-yl)-N-methyl-2-aminoacetohydrazide (NBD-CO-Hz),9 4-N,N-dimethylaminosulfonyl-7(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (DBD-APy)10 and …
Number of citations: 3 www.researchgate.net
S Uchiyama, T Santa, K Imai - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
… 4-(N-hydrazinoformylmethyl-N-methyl)amino-7-nitro2,1,3-benzoxadiazole (NBD-CO-Hz)17 for carboxylic acids. We also investigated the effects of the substituent groups at the 4- and 7-…
Number of citations: 88 pubs.rsc.org
X Miao, NNHM Eisink, P Nowak, M Altay… - magnetic resonance … - nls-publishers.com
… readily functionalized further, we reacted them with the fluorescent hydrazide dye NBD-CO-Hz in the presence of aniline as a catalyst (Figure 6, B). After purification by centrifugal …
Number of citations: 2 www.nls-publishers.com
CZ Huang, T Santa, K Imai - Analyst, 2002 - pubs.rsc.org
… -N-methylamino-7-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole (DBD-CO-Hz), 8 N-(4-nitro-2,1,3-benzoxadiazoyl-7-yl)-N-methyl-2-aminoacetohydrazide (NBD-CO-Hz), 9 4-N,N-…
Number of citations: 22 pubs.rsc.org
X Miao - 2019 - research.rug.nl
… To show that these aldehyde-functionalized SPIONs can be readily functionalized further we reacted them with the fluorescent hydrazide dye NBD-CO-Hz in the presence of aniline as a …
Number of citations: 3 research.rug.nl

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